n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide

Description

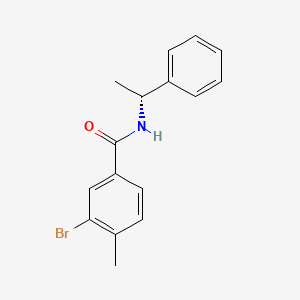

N-((1R)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide is a chiral carboxamide derivative featuring a stereogenic center at the phenylethyl moiety (R-configuration) and a substituted phenyl ring with bromo and methyl groups at the 3- and 4-positions, respectively.

Properties

IUPAC Name |

3-bromo-4-methyl-N-[(1R)-1-phenylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-11-8-9-14(10-15(11)17)16(19)18-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVAAJSUIURGPJ-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)N[C@H](C)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methylbenzoic acid and (1r)-1-phenylethylamine.

Activation of Carboxylic Acid: The carboxylic acid group of 3-bromo-4-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Bond Formation: The activated carboxylic acid reacts with (1r)-1-phenylethylamine to form the desired carboxamide. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-4-methylphenyl derivatives.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include primary amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: It may serve as a building block for the synthesis of polymers or other advanced materials.

Biology and Medicine

Biochemical Research: Used in studies to understand enzyme interactions and protein binding.

Industry

Agrochemicals: Possible use in the development of pesticides or herbicides.

Dyes and Pigments: Utilized in the synthesis of colorants for various applications.

Mechanism of Action

The mechanism by which n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Influence

Racemic and enantiopure analogs highlight the importance of stereochemistry:

- Racemate (5a) vs. However, the R-enantiomer in the target compound could exhibit distinct pharmacokinetics or selectivity due to its defined configuration .

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Synthetic Yield (%) | Key Feature |

|---|---|---|---|---|

| N-((1R)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide | 3-Br, 4-Me | Not reported | Not reported | High lipophilicity |

| N-[(1S)-1-Phenylethyl]-amide 3a | 4-Me, 2,2-dioxo-benzothiazine | 207–209 | Quantitative | Rigid, electron-withdrawing |

| Mechanical racemic mixture 6a | 4-Me (racemic) | 207–209 | 100% | Comparable to enantiopure |

Research Findings from Analogous Systems

- Crystal Packing and Conformation : X-ray studies of N-(1-phenylethyl) carboxamides reveal that enantiomers adopt similar conformations in the solid state, suggesting predictable packing behavior for the R-enantiomer despite bromo substitution .

- Biological Activity : Analogs with electron-withdrawing groups (e.g., sulfonamides, dioxo-benzothiazines) show enhanced analgesic effects, implying that the bromo substituent in the target compound may similarly modulate activity through hydrophobic interactions .

Biological Activity

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide is an organic compound notable for its unique structure, which includes a phenylethyl group and a carboxamide moiety with specific substitutions. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Features:

- Bromine Substitution: The presence of a bromine atom on the phenyl ring may enhance its reactivity and biological activity.

- Methyl Group: The methyl substitution at the para position could influence steric and electronic properties, impacting binding interactions with biological targets.

Synthesis

The synthesis typically involves:

- Activation of 3-bromo-4-methylbenzoic acid using coupling reagents (e.g., DCC).

- Formation of the amide bond with (1r)-1-phenylethylamine in an organic solvent like dichloromethane under mild conditions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Its mechanism may involve:

- Enzyme Inhibition: The compound may inhibit certain enzymes, modulating their activity, which is crucial in therapeutic applications.

- Receptor Binding: It could interact with various receptors, influencing physiological responses.

Case Studies

- Anticancer Activity:

- Enzyme Interaction Studies:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Bromine Substitution | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Present | Potentially active | Possible inhibition |

| n-((1r)-1-Phenylethyl)(4-methylphenyl)carboxamide | Absent | Limited data | Unknown |

| n-((1r)-1-Phenylethyl)(3-chloro-4-methylphenyl)carboxamide | Chlorine instead | Moderate activity | Known inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.